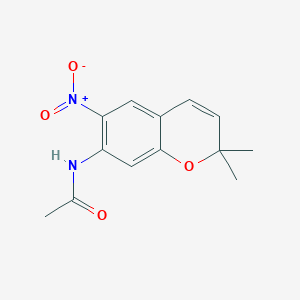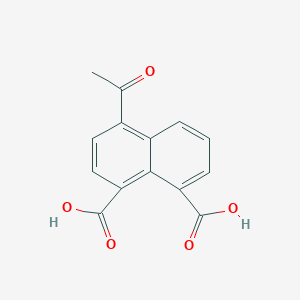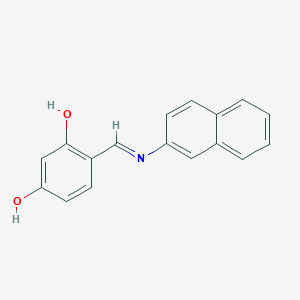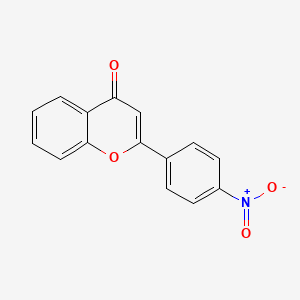
2-(Heptan-2-yl)quinoline-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Heptan-2-yl)quinoline-3,4-diol is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a double-ring structure consisting of a benzene ring fused to a pyridine ring. This particular compound features a heptan-2-yl group attached to the quinoline ring, along with hydroxyl groups at the 3 and 4 positions. Quinolines are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptan-2-yl)quinoline-3,4-diol can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline and a carbonyl compound as starting materials. The reaction proceeds under acidic conditions, often using sulfuric acid as a catalyst. The process involves the formation of a Schiff base intermediate, followed by cyclization and oxidation to yield the quinoline derivative.
Another method involves the use of Grignard reagents, where the heptan-2-yl group is introduced via a Grignard reaction with a suitable quinoline precursor. This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and solvents are chosen to optimize reaction efficiency and minimize environmental impact. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted in industrial settings to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(Heptan-2-yl)quinoline-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out in acidic or basic aqueous solutions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, or nitrating agents in the presence of catalysts such as iron or aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the reagents used.
Scientific Research Applications
2-(Heptan-2-yl)quinoline-3,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Heptan-2-yl)quinoline-3,4-diol involves its interaction with various molecular targets. The hydroxyl groups at the 3 and 4 positions allow for hydrogen bonding and other interactions with biological molecules. The heptan-2-yl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The quinoline ring can interact with nucleic acids and proteins, potentially disrupting cellular processes and leading to biological effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, lacking the heptan-2-yl and hydroxyl groups.
2-Methylquinoline: Similar structure but with a methyl group instead of a heptan-2-yl group.
4-Hydroxyquinoline: Contains a hydroxyl group at the 4 position but lacks the heptan-2-yl group.
Uniqueness
2-(Heptan-2-yl)quinoline-3,4-diol is unique due to the presence of both the heptan-2-yl group and the hydroxyl groups at the 3 and 4 positions. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H21NO2 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
2-heptan-2-yl-3-hydroxy-1H-quinolin-4-one |
InChI |
InChI=1S/C16H21NO2/c1-3-4-5-8-11(2)14-16(19)15(18)12-9-6-7-10-13(12)17-14/h6-7,9-11,19H,3-5,8H2,1-2H3,(H,17,18) |
InChI Key |
SRMNNUQXNIKROG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C1=C(C(=O)C2=CC=CC=C2N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl-](/img/structure/B11853650.png)



